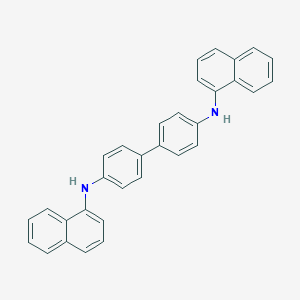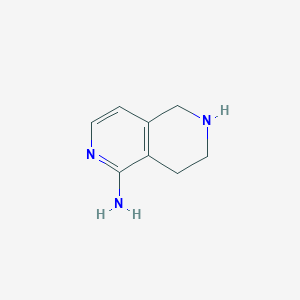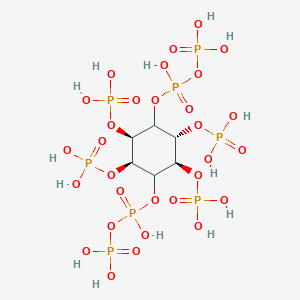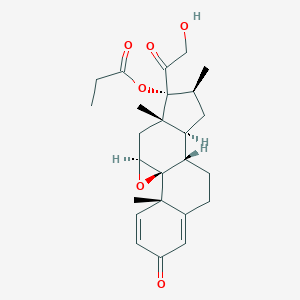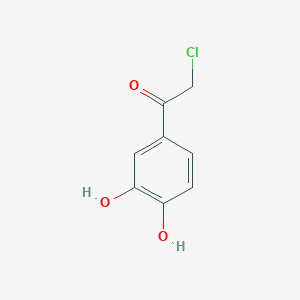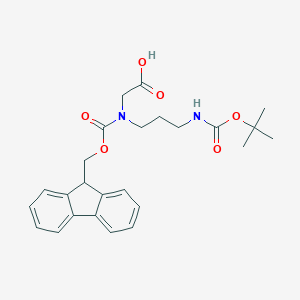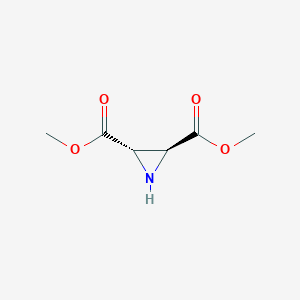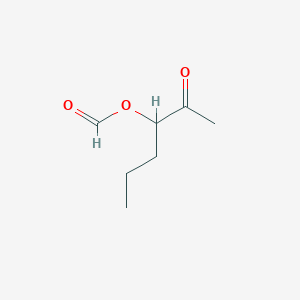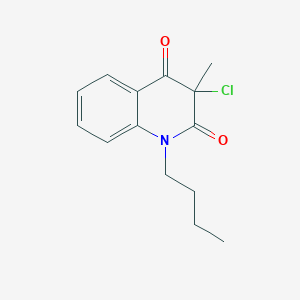
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, also known as BCMTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BCMTQ is a heterocyclic compound that contains both a quinoline and a lactam ring, and its unique structure makes it a promising candidate for use in various research fields.
Mechanism Of Action
The mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is not fully understood. However, it has been suggested that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may act as an inhibitor of certain enzymes involved in disease processes. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may also have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Research studies have shown that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has a range of biochemical and physiological effects. For example, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to induce apoptosis (cell death) in cancer cells, which could make it a promising candidate for the development of cancer treatments. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is its unique structure, which makes it a promising candidate for use in various research fields. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is that its mechanism of action is not fully understood, which could limit its potential applications.
Future Directions
There are several future directions for research involving 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione. One potential direction is to further investigate its potential as a lead compound for the development of new drugs. Additionally, future studies could focus on elucidating the mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could provide insights into its potential therapeutic effects. Finally, research could also focus on developing novel synthetic methods for 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could make it more accessible to researchers.
Synthesis Methods
The synthesis of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione involves a multistep process that begins with the reaction of 3-chloro-1-butanol with methyl anthranilate. This reaction produces the intermediate compound, 1-butyl-3-chloro-3-methyl-2-oxoindoline. This intermediate is then treated with sodium hydride and 2,4-pentanedione to produce the final product, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione.
Scientific Research Applications
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been used in various scientific research studies due to its unique properties. One of the primary applications of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is in the field of medicinal chemistry. 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have potential as a lead compound for the development of new drugs that target various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
144603-21-4 |
|---|---|
Product Name |
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione |
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-butyl-3-chloro-3-methylquinoline-2,4-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-3-4-9-16-11-8-6-5-7-10(11)12(17)14(2,15)13(16)18/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
RNLSUJNFHAQNSI-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



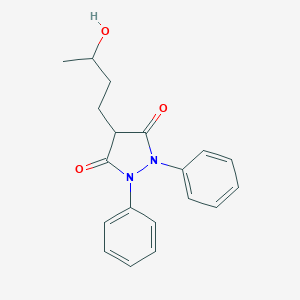
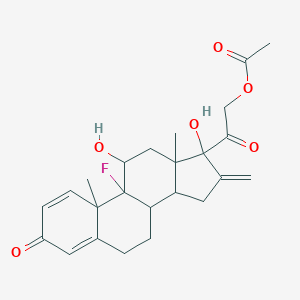
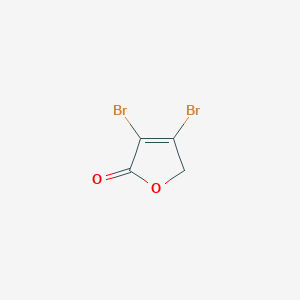
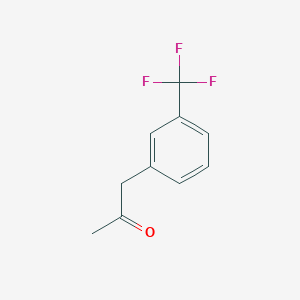
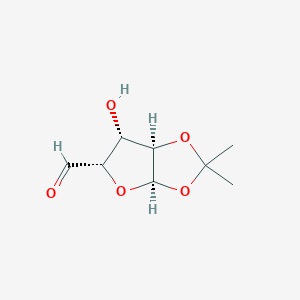
![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)
